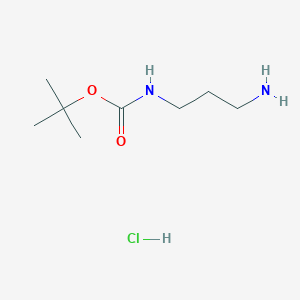

tert-Butyl (3-aminopropyl)carbamate hydrochloride

Description

tert-Butyl (3-aminopropyl)carbamate hydrochloride (CAS: 127346-48-9), also known as N-Boc-1,3-diaminopropane hydrochloride, is a protected amine derivative widely used as a key intermediate in pharmaceutical synthesis and organic chemistry. Its molecular formula is C₈H₁₉ClN₂O₂ (MW: 222.7 g/mol), featuring a tert-butoxycarbonyl (Boc) group and a terminal primary amine, which enables selective reactivity in multi-step syntheses . This compound is critical in the development of kinase inhibitors, peptide conjugates, and prodrugs, as demonstrated in its use for synthesizing macrocyclic kinase inhibitors via nucleophilic substitution reactions . Its high purity (typically ≥95%) and stability under basic conditions make it a preferred building block in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl N-(3-aminopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXOJNUZYOFBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621153 | |

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127346-48-9 | |

| Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Coupling Method

The most established approach involves reacting 3-aminopropylamine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions:

-

Reagents : 3-Aminopropylamine hydrobromide (1 eq), Boc₂O (1.2 eq), triethylamine (Et₃N, 1.5 eq).

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12–24 hours.

-

Workup : Filter precipitated salts, concentrate, and recrystallize from ethanol/water (1:3).

Key Data :

Mechanism :

Urea-Based Synthesis

An alternative employs urea derivatives for carbamate formation:

-

Reagents : 3-Aminopropanol, urea, n-butanol, HCl.

-

Conditions : Reflux at 120°C for 6 hours.

-

Advantage : Avoids Boc₂O, reducing costs.

Outcome :

-

Yield: 75–80%

-

Purity: 90–95% (requires column chromatography).

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis prioritizes efficiency and consistency:

-

Reactor Type : Tubular flow reactor with automated temperature/pH control.

-

Parameters :

-

Temperature: 40–60°C

-

Residence Time: 20–30 minutes

-

Throughput: 50–100 kg/day

-

Benefits :

Solvent-Free Mechanochemical Methods

Emerging techniques use ball milling for Boc protection:

-

Conditions : Boc₂O (1.1 eq), 3-aminopropylamine, SiO₂ catalyst, 500 rpm for 1 hour.

Protection-Deprotection Strategies

Boc Protection Optimization

Hydrochloride Salt Formation

Deprotection-free hydrochloride synthesis avoids intermediate isolation:

-

Acid Source : 4M HCl in dioxane or ethyl acetate.

-

Procedure : Add HCl gas to Boc-protected amine in anhydrous ether.

Advanced Methodologies

Enzymatic Resolution for Chiral Derivatives

Chiral impurities are resolved using subtilisin or lipases:

-

Substrate : Racemic tert-butyl (3-aminopropyl)carbamate.

-

Conditions : Phosphate buffer (pH 7.5), 37°C, 24 hours.

-

Outcome : >99% enantiomeric excess (ee).

Microwave-Assisted Synthesis

Reduces reaction times from hours to minutes:

Reaction Optimization and Yield Enhancement

Critical Parameters

| Factor | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 8.5–9.5 | ±20% |

| Temperature | 0–25°C | ±15% |

| Solvent Polarity | Low (DCM/THF) | +10% |

Troubleshooting Common Issues

-

Byproduct Formation : Over-Boc protection mitigated by stoichiometric Boc₂O control.

-

Low Crystallinity : Recrystallize from ethanol/water (1:3) to enhance purity.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-aminopropyl)carbamate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl protecting group.

Major Products Formed:

Substitution Reactions: Products include various substituted carbamates and amines.

Deprotection Reactions: The primary product is the free amine, which can be further functionalized.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNO

- Molecular Weight : 210.70 g/mol

- CAS Number : 127346-48-9

The compound features a tert-butyl group, a 3-aminopropyl chain, and a carbamate functional group, which contribute to its biological activity and stability in pharmaceutical formulations.

Anticancer Activity

Research indicates that the 3-aminopropyl moiety is associated with significant anticancer properties. It has been reported that compounds containing the 3-aminopropyl group exhibit activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit the growth of certain cancer cells, making them potential candidates for further drug development .

Antibiotic Enhancer

The compound has been evaluated for its ability to enhance the efficacy of existing antibiotics. In a study focusing on polyamine conjugates, tert-butyl (3-aminopropyl)carbamate was tested alongside antibiotics such as doxycycline and erythromycin. The results indicated that while it did not significantly enhance antibiotic activity against specific bacterial strains, its structural properties suggest potential for future modifications to improve efficacy .

Synthesis and Derivative Development

The synthesis of tert-butyl (3-aminopropyl)carbamate hydrochloride involves several chemical reactions that can be tailored to produce various derivatives with modified biological activities. For example, the reaction with different amino acids or other functional groups can yield new compounds that may exhibit enhanced pharmacological properties .

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butyl carbamate, 3-aminopropylamine | THF, room temperature | Variable |

| 2 | EDC·HCl, HOBt | CHCl, stirring for 16h | Variable |

Case Studies in Microbiology

In microbiological applications, the compound has been investigated for its antimicrobial properties. A series of studies have demonstrated its potential effectiveness against various microbial strains, including Gram-positive bacteria like Staphylococcus aureus. However, the mechanism of action remains to be fully elucidated .

Table 2: Antimicrobial Assessment

| Microbial Strain | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Minimal | |

| Pseudomonas aeruginosa | None |

Future Directions and Research Opportunities

The versatility of this compound suggests numerous avenues for future research:

- Drug Development : Further exploration into its derivatives could lead to novel anticancer therapies.

- Combination Therapies : Investigating synergistic effects when combined with existing antibiotics could enhance treatment protocols for resistant bacterial strains.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its biological effects will aid in optimizing its applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3-aminopropyl)carbamate hydrochloride involves its ability to act as a nucleophile in various chemical reactions. The amino group can attack electrophilic centers, leading to the formation of new bonds. The tert-butyl carbamate group provides stability during reactions and can be selectively removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Reactivity and Stability

- Steric Effects : The azetidine-containing analogue (CAS 1170108-38-9) exhibits reduced nucleophilicity due to ring strain and steric hindrance compared to the linear propane chain in the parent compound .

- Solubility : The morpholine derivative (CAS 2408958-75-6) demonstrates improved aqueous solubility owing to its oxygen-rich heterocycle, making it advantageous for in vivo studies .

- Branching vs. Linearity : N-Boc-2-methyl-1,3-propanediamine (CAS 480452-05-9) introduces chirality, enabling applications in stereoselective synthesis, whereas the parent compound’s linear structure favors straightforward conjugation .

Commercial Availability

- While the parent compound is widely available (≥95% purity, stocked by Combi-Blocks and others ), the morpholine derivative (CAS 2408958-75-6) is discontinued, limiting its accessibility .

Research Findings

- Kinase Inhibitor Synthesis : The parent compound’s terminal amine facilitates efficient displacement reactions with halogenated pyrimidines, achieving 100% yield in macrocyclic inhibitor synthesis .

- Azetidine Analogues : Derivatives like CAS 1170108-38-9 show promise in spirocyclic compound libraries due to their constrained geometry, enhancing target binding affinity .

- Morpholine Derivatives : Despite discontinuation, CAS 2408958-75-6 was pivotal in early-stage GPCR modulator studies, highlighting the role of solubility in lead optimization .

Biological Activity

tert-Butyl (3-aminopropyl)carbamate hydrochloride, also known by its CAS number 75178-96-0, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 210.7 g/mol. The compound features a tert-butyl group, an amino group, and a carbamate moiety, which contribute to its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉ClN₂O₂ |

| Molecular Weight | 210.7 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Melting Point | 22 °C |

| Boiling Point | 271.7 ± 23 °C |

| Flash Point | 118.1 ± 22.6 °C |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, especially in cancer therapy. The presence of the amino group allows it to act as a nucleophile, participating in reactions that can influence cellular processes.

Anticancer Activity

Research indicates that compounds containing the 3-aminopropyl group exhibit significant activity against certain cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells by modulating pathways associated with cell survival and death . The carbamate group enhances the compound's stability and solubility, potentially increasing its efficacy as an anticancer agent .

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines at micromolar concentrations, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanistic Insights : The compound was found to reduce levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta peptides, suggesting neuroprotective properties that could be beneficial in neurodegenerative diseases .

- Synthesis and Derivatives : The synthesis of this compound has been explored as a precursor for developing other biologically active compounds, highlighting its versatility in medicinal chemistry .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| tert-Butyl (1-aminopentan-3-yl)carbamate | 0.93 | Different alkyl chain length affecting solubility |

| tert-Butyl (4-aminobutyl)carbamate | 0.88 | Variation in amino group position |

| tert-Butyl (4-methylpiperidin-4-yl)carbamate | 0.91 | Incorporation of a piperidine ring |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and therapeutic applications.

Q & A

Q. What are the standard synthetic routes for tert-butyl (3-aminopropyl)carbamate hydrochloride, and how is reaction progress monitored?

The compound is typically synthesized via Boc-protection of 1,3-diaminopropane derivatives. A common method involves reacting 3-aminopropan-1-amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or Et₃N) in a solvent like THF or DCM. Reaction progress is monitored using TLC (silica gel, Rf ~0.3 in 5:1 hexane/EtOAc) or HPLC (C18 column, acetonitrile/water gradient). Post-synthesis, HCl is added to precipitate the hydrochloride salt .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include Boc tert-butyl protons (~1.4 ppm) and the carbamate carbonyl (~155 ppm). The 3-aminopropyl chain shows resonances at δ 2.6–3.1 ppm (methylene groups) and δ 1.6–1.8 ppm (central CH₂) .

- IR : Confirm Boc group presence via C=O stretch (~1680–1720 cm⁻¹) and NH bending (~1600 cm⁻¹) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 235.1 (free base) and [M-Cl]⁺ at m/z 199.1 for the hydrochloride salt .

Q. How should researchers handle stability and storage of this compound?

The hydrochloride salt is hygroscopic and should be stored under inert gas (N₂/Ar) at 2–8°C in airtight containers. Purity (>95%) is maintained by avoiding prolonged exposure to moisture or acidic conditions. Degradation products (e.g., free amine or tert-butanol) can be detected via HPLC with UV monitoring at 210 nm .

Advanced Research Questions

Q. How can Boc protection/deprotection steps be optimized to minimize side reactions?

- Protection : Use Boc₂O in anhydrous DCM with DMAP (0.1 eq) to accelerate carbamate formation while suppressing urea byproducts. Excess Boc₂O (1.2 eq) ensures complete reaction .

- Deprotection : TFA/DCM (1:1 v/v) at 0°C prevents racemization of chiral intermediates. Neutralize with 2M NaOH post-deprotection to avoid amine hydrochloride precipitation prematurely .

Q. What strategies resolve enantiomeric impurities in derivatives of this compound?

Chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) or enzymatic resolution (using lipases or esterases) can separate enantiomers. For example, (S)-tert-butyl (1-aminopropan-2-yl)carbamate hydrochloride (CAS 959833-70-6) was resolved using subtilisin-catalyzed acyl transfer .

Q. How to address discrepancies in reported melting points or NMR data across studies?

Variations often arise from polymorphic forms or residual solvents. Recrystallize the compound from EtOH/water (1:3) to obtain a consistent crystalline form. Cross-validate NMR data with computational tools (e.g., ACD/Labs or ChemDraw) and reference internal standards like TMS or DSS .

Application-Focused Questions

Q. What role does this compound play in synthesizing enzyme inhibitors?

It serves as a key intermediate for protease inhibitors (e.g., thrombin or trypsin-like serine proteases). The 3-aminopropyl group enables conjugation to fluorogenic substrates (e.g., Boc-Val-Pro-Arg-MCA), where cleavage releases a fluorescent signal for activity assays .

Q. How is this compound used in bioconjugation?

The primary amine reacts with NHS esters or aldehydes (via reductive amination) to functionalize biomolecules. For example, it was used to synthesize thioglycosyl–naphthalimide hybrids for glycosidase inhibition studies (Ki = 0.61 µM against hOGA) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly in literature (40–85%)?

Yield depends on the purity of starting materials (e.g., 1,3-diaminopropane) and reaction scale. Small-scale reactions (<1 g) often achieve higher yields due to better mixing and temperature control. At scale (>100 g), side reactions (e.g., over-Boc protection) are mitigated by slow reagent addition and inline IR monitoring .

Q. How to troubleshoot unexpected byproducts during synthesis?

Common byproducts include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.